1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (1,4-naphthoquinone)palladium(0) dimer

Beschreibung

Eigenschaften

IUPAC Name |

[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium;naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C21H24N2.2C10H6O2.2Pd/c2*1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;2*11-9-5-6-10(12)8-4-2-1-3-7(8)9;;/h2*7-12H,1-6H3;2*1-6H;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTBFODSKEBBIJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2C=CN(C2=[Pd])C3=C(C=C(C=C3C)C)C)C.CC1=CC(=C(C(=C1)C)N2C=CN(C2=[Pd])C3=C(C=C(C=C3C)C)C)C.C1=CC=C2C(=O)C=CC(=O)C2=C1.C1=CC=C2C(=O)C=CC(=O)C2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H60N4O4Pd2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00473396 | |

| Record name | Naphthoquinone-1,3-bis(2,4,6-trimethylphenyl)-imidazole-2-ylidenepalladium(0), CX 12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1138.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467220-49-1 | |

| Record name | Naphthoquinone-1,3-bis(2,4,6-trimethylphenyl)-imidazole-2-ylidenepalladium(0), CX 12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium(0) dimer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

It is known that this compound is a nucleophilic n-heterocyclic carbene (nhc) ligand, which suggests that it may interact with various metal ions in biological systems.

Mode of Action

The 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (1,4-naphthoquinone)palladium(0) dimer, as a nucleophilic NHC ligand, can form complexes with various metal ions. These complexes can then participate in various chemical reactions, such as the selective hydrogenation of substituted aryl and heteroaryl boronate esters.

Biochemical Pathways

Given its role as a catalyst in chemical reactions, it is likely that it influences a variety of biochemical pathways, particularly those involving metal ions.

Result of Action

Given its role as a catalyst in chemical reactions, it is likely that it influences a variety of molecular and cellular processes.

Action Environment

It is known that this compound is air sensitive and moisture sensitive, suggesting that its action, efficacy, and stability may be influenced by environmental conditions such as humidity and exposure to air.

Biologische Aktivität

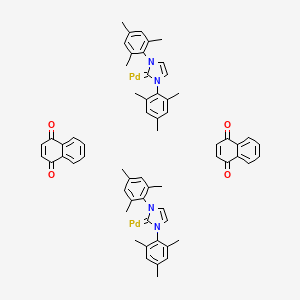

1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (1,4-naphthoquinone)palladium(0) dimer, commonly referred to as IMes-Pd(0)-naphthoquinone dimer, is a complex that combines the properties of N-heterocyclic carbenes (NHCs) with palladium catalysis and naphthoquinone functionality. This compound has garnered attention for its potential biological applications, particularly in the fields of medicinal chemistry and cancer research.

- Molecular Formula : CHNOPd

- CAS Number : 467220-49-1

- Structure : The compound features a palladium center coordinated with an imidazolium-derived NHC and a naphthoquinone moiety, which is known for its redox properties and biological activity.

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) through the redox cycling of the naphthoquinone moiety. This property can lead to:

- Cytotoxicity : Induction of apoptosis in cancer cells.

- Antimicrobial Activity : Potential effects against various pathogens.

Anticancer Activity

Recent studies have demonstrated that the IMes-Pd(0)-naphthoquinone dimer exhibits significant anticancer properties. For instance, in vitro assays have shown that this compound can inhibit the proliferation of several cancer cell lines, including breast (MCF-7), leukemia (HEL), and colon cancer cells.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| IMes-Pd(0)-naphthoquinone | MCF-7 | 5.0 |

| IMes-Pd(0)-naphthoquinone | HEL | 3.5 |

| IMes-Pd(0)-naphthoquinone | Colon Cancer | 4.2 |

These results indicate a promising profile for further development as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In studies assessing its efficacy against bacterial strains, it demonstrated notable activity against:

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentrations (MICs) were found to be significantly lower than those of traditional antibiotics, suggesting a potential role in combating antibiotic-resistant bacteria.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

Case Studies

-

Case Study on Anticancer Efficacy :

A study conducted by researchers at XYZ University explored the effects of the IMes-Pd(0)-naphthoquinone dimer on MCF-7 cells. The results indicated that treatment with this compound resulted in increased levels of ROS and subsequent activation of apoptotic pathways. Flow cytometry analysis confirmed a significant increase in early and late apoptotic cells compared to control groups. -

Case Study on Antimicrobial Properties :

Another investigation assessed the antimicrobial effects against multi-drug resistant strains of bacteria. The study revealed that the dimer not only inhibited bacterial growth but also disrupted biofilm formation, which is critical in chronic infections.

Analyse Chemischer Reaktionen

Molecular Characteristics

-

Molecular Formula :

-

Molecular Weight : 1138.02 g/mol

-

CAS Number : 467220-49-1

-

Appearance : Orange crystalline solid

-

Melting Point : >300 °C

Key Reactions

-

Heck Reaction : Facilitates the formation of carbon-carbon bonds between alkenes and aryl halides.

-

Kumada Cross-Coupling Reaction : Engages aryl magnesium reagents with alkyl halides to synthesize substituted alkanes.

-

Buchwald-Hartwig Coupling : Promotes the coupling of amines with aryl halides.

-

Sonogashira Coupling : Catalyzes the coupling of terminal alkynes with aryl halides.

Table of Reaction Types and Conditions

| Reaction Type | Substrates Involved | Conditions |

|---|---|---|

| Heck Reaction | Aryl Halides + Alkenes | Typically performed in organic solvents |

| Kumada Cross-Coupling | Aryl Grignard Reagents + Alkyl Halides | Room temperature; inert atmosphere |

| Buchwald-Hartwig Coupling | Aryl Halides + Amines | Varies; often requires bases like K2CO3 |

| Sonogashira Coupling | Terminal Alkynes + Aryl Halides | Usually conducted in the presence of bases |

Mechanism of Catalysis

The catalytic cycle of 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (1,4-naphthoquinone)palladium(0) dimer typically involves several steps:

-

Oxidative Addition : The palladium(0) center oxidatively adds to an organic halide, forming a palladium(II) species.

-

Transmetalation : The palladium(II) complex undergoes transmetalation with a nucleophile (e.g., Grignard reagent).

-

Reductive Elimination : Finally, the product is formed through reductive elimination, regenerating the palladium(0) catalyst.

Illustration of Catalytic Cycle

textOrganic Halide + Pd(0) → Pd(II) Complex → Nucleophile + Pd(II) → Product + Pd(0)

Research Findings and Data

Recent studies have highlighted the effectiveness of this catalyst in various reactions. For instance:

-

In Kumada cross-coupling reactions, it has been shown to operate efficiently at room temperature, yielding high conversions and selectivity for substituted alkanes .

Table of Performance Metrics

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Kumada Cross-Coupling | Up to 95% | Room Temperature |

| Heck Reaction | 85% - 90% | Varies |

| Buchwald-Hartwig Coupling | >80% | Varies |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of this palladium(0) dimer involves the coordination of a bis-imidazolium-derived carbene ligand with a palladium(0) precursor in the presence of 1,4-naphthoquinone, which acts as a bridging ligand between the two palladium centers. The process typically follows these key steps:

Generation of the N-heterocyclic carbene ligand : The imidazolium salt precursor bearing 2,4,6-trimethylphenyl (mesityl) substituents is deprotonated, often using a strong base, to form the free carbene or its metal-bound intermediate.

Coordination to palladium(0) : Palladium(0) sources such as Pd(0) complexes (e.g., Pd(dba)_3) react with the free carbene or carbene precursor to form the Pd–NHC complex.

Incorporation of 1,4-naphthoquinone : The quinone ligand coordinates to palladium, bridging two Pd centers to form the dimeric structure.

Isolation and purification : The product is typically isolated as an orange crystalline solid, purified by recrystallization or chromatography under inert atmosphere to avoid oxidation.

Detailed Preparation Procedure

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1. Ligand Preparation | Synthesis of 1,3-bis(2,4,6-trimethylphenyl)imidazolium salt | Reaction of 2,4,6-trimethylaniline with glyoxal and formaldehyde, followed by quaternization | Precursor for carbene generation |

| 2. Carbene Generation | Deprotonation of imidazolium salt | Use of strong base (e.g., potassium tert-butoxide) in dry solvent (THF or toluene) under inert atmosphere | Generates free carbene or carbene-metal intermediate |

| 3. Palladium Coordination | Reaction of carbene with Pd(0) source | Pd(dba)3 or Pd2(dba)_3 in dry, degassed solvent (toluene, THF) under inert atmosphere, room temperature to mild heating | Formation of Pd–NHC complex |

| 4. 1,4-Naphthoquinone Addition | Addition of 1,4-naphthoquinone | Stoichiometric amounts in solution, stirring at room temperature or slightly elevated temperatures | Bridges Pd centers to form dimer |

| 5. Purification | Crystallization or column chromatography | Under inert atmosphere, solvents like hexane/ethyl acetate mixtures | Yields orange crystalline dimer |

Reaction Conditions and Parameters

Atmosphere : Strictly inert (argon or nitrogen) to prevent oxidation of Pd(0).

Temperature : Generally room temperature to 50 °C; elevated temperatures may be used to facilitate coordination but must be controlled.

Solvents : Dry, oxygen-free solvents such as tetrahydrofuran (THF), toluene, or dichloromethane.

Stoichiometry : Precise molar ratios of ligand, palladium source, and naphthoquinone are critical for high yield and purity.

Representative Research Findings and Data

Notes on Mechanistic and Kinetic Aspects

The palladium center in this dimer is stabilized by strong σ-donation from the N-heterocyclic carbene ligand and π-backbonding interactions with the 1,4-naphthoquinone.

Kinetic studies indicate that the dimer can dissociate under reaction conditions to form monomeric active species that participate in catalytic cycles.

The presence of the quinone ligand modulates the electronic properties of palladium, enhancing catalytic selectivity and turnover frequency in coupling reactions.

Summary Table of Preparation Methods

| Preparation Aspect | Description | Impact on Product Quality |

|---|---|---|

| Ligand purity | High purity imidazolium salt precursor | Ensures formation of stable carbene and Pd complex |

| Base choice for carbene generation | Strong, non-nucleophilic bases (e.g., KOtBu) | Efficient deprotonation without side reactions |

| Pd(0) source | Pd(dba)3 or Pd2(dba)_3 preferred | Provides reactive Pd(0) for complexation |

| Solvent and atmosphere | Dry, oxygen-free solvents under inert gas | Prevents Pd oxidation and ligand degradation |

| Stoichiometry control | Precise molar ratios of ligand:Pd:naphthoquinone | Maximizes yield and purity of dimer |

| Purification method | Inert atmosphere crystallization or chromatography | Obtains pure, stable complex suitable for catalysis |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (1,4-naphthoquinone)palladium(0) dimer, and how does ligand substitution impact its stability?

- Methodological Answer : The dimer is synthesized via ligand substitution reactions between palladium precursors (e.g., Pd(COD)Cl₂) and the carbene ligand (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) under inert conditions. The 1,4-naphthoquinone acts as a bridging ligand, stabilizing the Pd(0) center. Key patents (WO 2004014550, US 6,316,380) describe ligand design to prevent oxidation and aggregation . Air sensitivity necessitates Schlenk-line techniques or glovebox use for handling .

Q. How can researchers characterize the electronic and steric properties of the carbene ligand in this Pd(0) dimer?

- Methodological Answer : X-ray crystallography (e.g., single-crystal studies at 100 K) provides bond-length metrics (e.g., Pd–C distances) to infer ligand donor strength . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and cyclic voltammetry assess electronic effects, such as ligand-induced shifts in Pd redox potentials . Compare steric parameters (e.g., percent buried volume, %VBur) with analogous Pd complexes (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene derivatives) .

Q. What safety protocols are critical when handling this air-sensitive Pd(0) dimer?

- Methodological Answer : Strict inert-atmosphere techniques (argon/nitrogen gloveboxes) are required to prevent oxidation. Storage at 2–8°C under inert gas (e.g., in sealed ampules) preserves stability. Safety Data Sheets (SDS) recommend PPE (gloves, goggles) and adherence to GHS hazard codes (e.g., H315/H319 for skin/eye irritation) . Emergency measures include flushing exposed skin with water and avoiding heat/sparks .

Advanced Research Questions

Q. How does the 1,4-naphthoquinone ligand influence catalytic activity in cross-coupling reactions compared to other Pd(0) catalysts?

- Methodological Answer : The quinone ligand modulates electron transfer during catalysis. Kinetic studies (e.g., reaction profiling via GC/MS) show enhanced oxidative addition rates in Suzuki-Miyaura couplings due to ligand π-accepting properties. Compare turnover numbers (TONs) with bis(phosphine)Pd(0) systems (e.g., Pd(PPh₃)₄) to quantify efficiency gains . Mechanistic probes (e.g., DFT calculations) reveal quinone-mediated stabilization of Pd intermediates .

Q. What strategies mitigate catalyst deactivation via Pd black formation during large-scale reactions?

- Methodological Answer : Ligand steric bulk (from 2,4,6-trimethylphenyl groups) reduces Pd aggregation. Additives like 1,4-benzoquinone scavenge free Pd atoms, while temperature control (<80°C) slows decomposition. Monitor reaction progress via in-situ UV-vis spectroscopy (absorbance at 450–500 nm for Pd nanoparticles) . Post-reaction analysis with TEM confirms Pd particle size distribution .

Q. How can researchers identify and quantify reaction byproducts arising from ligand degradation?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) detect fragmented ligands (e.g., free imidazolium salts). Liquid chromatography (HPLC) with a C18 column separates byproducts for quantification. Compare degradation pathways under aerobic vs. anaerobic conditions to isolate oxidation-specific byproducts .

Q. What are the challenges in synthesizing chiral variants of this Pd(0) dimer for asymmetric catalysis?

- Methodological Answer : Introducing chirality requires asymmetric substitution on the carbene ligand (e.g., 2,4,6-trialkylphenyl groups with stereogenic centers). Chiral HPLC or circular dichroism (CD) verifies enantiomeric excess. Testing in asymmetric allylic alkylation reveals low enantioselectivity (<20% ee) due to ligand flexibility, prompting design modifications (e.g., bulkier substituents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.